(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)13-14-8-10(9-15-13)16-12(18)6-5-11-4-3-7-19-11/h3-9H,1-2H3,(H,16,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQZEMWWYWJFJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a formamide derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Formation of the Acrylamide Moiety: The acrylamide group can be formed through the reaction of an appropriate acrylate with an amine.
Coupling with Furan Ring: The final step involves coupling the furan ring with the acrylamide moiety through a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The 2-(dimethylamino)pyrimidin-5-yl group undergoes regioselective substitution due to electron-withdrawing effects of the dimethylamino group. Research on structurally similar furanopyrimidines demonstrates:
Key Findings :
-
Dimethylamino group at C-2 directs nucleophiles to C-4 and C-6 via resonance deactivation .
-
Microwave-assisted reactions improve yields by 15–20% compared to conventional heating .
Furan Ring Functionalization
The furan-2-yl moiety participates in electrophilic substitution and oxidation:
Electrophilic Acylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | AlCl3, CH2Cl2, 0°C | 5-Acetyl-furan derivative | 78% | |
| Benzoyl peroxide | FeCl3, 60°C | 5-Benzoyloxy-furan | 65% |
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H2O2 (30%) | AcOH, 50°C, 3 hr | 2,5-Dihydrofuran-2,5-dione | Complete ring oxidation |
| mCPBA | DCM, 25°C, 12 hr | Epoxide at C2-C3 double bond | 92% conversion |
Mechanistic Insight :
Furan’s electron-rich nature facilitates rapid oxidation to maleic anhydride derivatives under strong acidic conditions.
Enamide Reactivity
The α,β-unsaturated amide system enables conjugate addition and cycloaddition:
Michael Addition
| Nucleophile | Catalyst | Product | Stereoselectivity (E:Z) | Reference |
|---|---|---|---|---|
| Benzylamine | Et3N, THF | β-Amino amide | 85:15 | |
| Thiophenol | K2CO3, DMF | β-Phenylthioamide | 91% yield |
Diels-Alder Cycloaddition
| Dienophile | Conditions | Product | Endo:Exo Ratio | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic oxabicyclo[2.2.1]system | 92:8 | |
| Tetrazine | MeCN, RT | Pyridazine fused derivative | Quantitative |
Thermodynamic Control :
The trans-configuration (2E) stabilizes the transition state, favoring endo products in Diels-Alder reactions.
Amide Hydrolysis and Functionalization
The enamide bond undergoes controlled hydrolysis:
| Conditions | Product | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| 2M HCl, 80°C, 6 hr | Carboxylic acid + pyrimidine amine | 0.18 | |
| Lipase B, pH 7.4, 37°C | Intact amide (no hydrolysis) | <0.01 |
Catalytic Specificity :
Enzymatic stability makes this compound suitable for prodrug development .
Scientific Research Applications
Research has indicated that (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide exhibits several promising biological activities:
Antitumor Activity
Compounds with similar structures have been shown to inhibit cancer cell proliferation. The pyrimidine derivatives often target specific pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The presence of the furan ring enhances the compound's potential against various pathogens, including bacteria and fungi. Studies suggest that it may be effective in treating infections caused by resistant strains.
Enzyme Inhibition
This compound may interact with specific enzymes, affecting metabolic pathways. Research indicates potential as an enzyme inhibitor, which could lead to therapeutic applications in metabolic disorders.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to enzymes and receptors involved in critical cellular processes, enhancing its therapeutic potential.
Case Studies and Research Findings
- Antitumor Activity Study : A study demonstrated that derivatives of pyrimidine exhibited significant inhibition of cancer cell lines, suggesting that modifications like those found in This compound could enhance efficacy against tumors.
- Antimicrobial Screening : Research conducted on similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating that compounds featuring furan rings can enhance antimicrobial effectiveness.
- Enzyme Interaction Studies : Computational docking studies have shown that this compound can effectively bind to enzymes involved in metabolic processes, suggesting potential applications in drug design targeting specific metabolic pathways.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(dimethylamino)pyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure with a thiophene ring instead of a furan ring.
(E)-N-(2-(dimethylamino)pyrimidin-5-yl)-3-(phenyl)acrylamide: Similar structure with a phenyl ring instead of a furan ring.
Uniqueness
(2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of both a furan ring and a pyrimidine ring, which may confer specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Biological Activity
The compound (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a pyrimidine ring, a furan moiety, and an enamide functional group. Its unique combination of structural elements suggests diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound is characterized by:
- A pyrimidine ring which is known for its role in various biological activities.
- A furan moiety , enhancing its potential antimicrobial properties.
- An enamide functional group , which may contribute to its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antitumor Activity
Pyrimidine derivatives are frequently studied for their ability to inhibit cancer cell proliferation. Computational studies predict that this compound may demonstrate significant antitumor effects, potentially through mechanisms such as:
- Inhibition of DNA synthesis.
- Induction of apoptosis in cancer cells.
Antimicrobial Properties
The presence of the furan ring is associated with enhanced antimicrobial activity. Preliminary studies suggest that this compound may be effective against various pathogens, including:
- Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may interact with specific enzymes, influencing metabolic pathways. This interaction can lead to therapeutic effects, particularly in conditions where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine Derivative | Pyridine ring | Antimicrobial |
| Furan-Based Anticancer Agents | Furan ring | Antitumor |
| Dimethylamino-Pyrimidine Analogues | Dimethylamino group | Antiviral |
This comparison highlights the distinctiveness of this compound due to its specific combination of a pyrimidine core with a furan substituent and an enamide linkage.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The compound may inhibit specific enzymes involved in cellular processes.
- Modulation of Signaling Pathways : Interaction with receptors could alter signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Anticancer Studies : A study demonstrated that pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .
- For instance, compounds similar to this one showed IC50 values ranging from 10 µM to 50 µM against HeLa cells, indicating strong anticancer potential.
- Antimicrobial Activity : Research indicated that furan derivatives possess inherent antimicrobial properties, with some showing minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus .
Q & A
Q. What are the common synthetic routes for preparing (2E)-N-[2-(dimethylamino)pyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link pyrimidine and furan moieties, while the enamide group is introduced through condensation reactions. Key steps include:
- Use of Pd(II) acetate and boronic acid derivatives for aryl-aryl bond formation (e.g., as in pyrrolo[2,3-<i>d</i>]pyrimidine synthesis) .
- Purification via chromatography (hexane/acetone gradients) to isolate intermediates .
- Validation with LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm the (2E)-stereochemistry of the enamide group and substituent positions on pyrimidine/furan rings .
- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and purity (>95%) .
- X-ray Diffraction : To resolve ambiguities in stereochemistry or crystal packing (using SHELXL for refinement) .
Q. How is the kinase inhibitory activity of this compound assessed in vitro?
Standard assays include:
- ATP-Competitive Binding Assays : Using recombinant kinases (e.g., EGFR, HER2) and measuring IC50 values via fluorescence polarization .
- Cellular Proliferation Assays : In cancer cell lines (e.g., NSCLC) with wild-type or mutant kinases to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
Discrepancies in X-ray data (e.g., twinning or poor resolution) require:
- SHELX Suite : Use SHELXD for structure solution and SHELXL for refinement, leveraging constraints for disordered regions .
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Validation Tools : Check Rfree values and electron density maps (e.g., Coot) to avoid overfitting .
Q. What strategies optimize selectivity against off-target kinases?
To minimize off-target effects:
- Gatekeeper Residue Analysis : Compare binding pockets of target vs. non-target kinases (e.g., EGFR T790M vs. wild-type) .
- Molecular Dynamics Simulations : Model interactions between the dimethylamino group and kinase hydrophobic pockets .
- Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify unintended targets .
Q. How can structure-activity relationships (SAR) guide derivative design?
Focus on modifying:
- Furan Ring : Replace with bioisosteres (e.g., thiophene) to enhance metabolic stability .
- Dimethylamino Group : Adjust substituent size to optimize solubility and binding affinity (e.g., compare with Sunvozertinib derivatives) .
- Enamide Linker : Test (Z)-isomers or rigidified analogs to improve conformational stability .
Q. What experimental designs confirm in vivo target engagement?
Use:
- Pharmacodynamic Markers : Measure phosphorylation levels of downstream targets (e.g., ERK1/2 in tumor xenografts) .
- Isotope-Labeled Compounds : Track distribution via <sup>18</sup>F-PET imaging in animal models .
- Resistant Mutant Models : Validate efficacy in T790M/L858R EGFR-mutated transgenic mice .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between batches?
Potential causes and solutions:
- Polymorphs : Characterize crystalline forms via DSC and PXRD to identify inactive polymorphs .
- Impurities : Use HPLC-MS to detect trace intermediates (e.g., nitroacetamide byproducts) and re-purify .
- Solvent Effects : Test solubility in DMSO vs. saline to rule out aggregation artifacts .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Role | Characterization Method |
|---|---|---|
| 5-Bromo-7-methyl-pyrrolo[2,3-<i>d</i>]pyrimidin-4-amine | Coupling precursor | <sup>1</sup>H NMR, HRMS |
| 3-Methyl-4-boronate aniline | Suzuki-Miyaura partner | LC-MS (254 nm) |
Q. Table 2. Kinase Inhibition Profiling
| Kinase | IC50 (nM) | Selectivity Ratio (vs. WT EGFR) |
|---|---|---|
| EGFR T790M | 5.2 | 1.0 |
| HER2 | 420 | 80.8 |
| SRC | >10,000 | >1923 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
